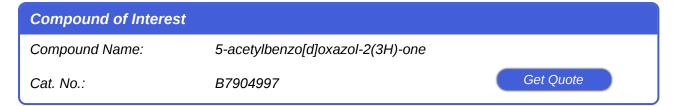


IUPAC name for 5-acetylbenzo[d]oxazol-2(3H)-one

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An In-depth Technical Guide to 5-acetylbenzo[d]oxazol-2(3H)-one

This technical guide provides a comprehensive overview of **5-acetylbenzo[d]oxazol-2(3H)-one**, a member of the versatile benzoxazolone class of heterocyclic compounds. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and biological significance of this scaffold.

Nomenclature and Chemical Properties

The IUPAC name for the compound is 1-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)ethan-1-one. The benzo[d]oxazol-2(3H)-one core is a key pharmacophore found in numerous biologically active molecules.

Table 1: Chemical and Physical Properties



Property	Value	Source
IUPAC Name	1-(2-oxo-2,3-dihydro-1,3- benzoxazol-5-yl)ethan-1-one	IUPAC Nomenclature
Common Name	5-acetylbenzo[d]oxazol-2(3H)- one	-
Molecular Formula	С9Н7NО3	-
Molecular Weight	177.16 g/mol	-
CAS Number	14553-73-4	-
Parent Compound Melting Point	141-142 °C (for Benzo[d]oxazol-2(3H)-one)	[1]

Note: Specific experimental data for **5-acetylbenzo[d]oxazol-2(3H)-one** is limited in publicly available literature. Data for the parent compound is provided for reference.

Synthesis and Characterization

The synthesis of **5-acetylbenzo[d]oxazol-2(3H)-one** can be achieved via Friedel-Crafts acylation of the parent molecule, benzo[d]oxazol-2(3H)-one. This electrophilic aromatic substitution introduces an acetyl group onto the benzene ring, primarily at the 6-position, though substitution at the 5-position is also possible under specific conditions.

Representative Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a general method for the acylation of 2(3H)-benzoxazolone, which can be adapted for the synthesis of the 5-acetyl derivative.[2] The reaction typically yields the 6-acyl isomer as the major product due to electronic and steric factors.

Materials:

- Benzo[d]oxazol-2(3H)-one
- Acetyl chloride (or acetic anhydride)



- Aluminum chloride (AlCl₃), anhydrous
- Silica gel
- Nitrobenzene (or other suitable solvent)
- Hydrochloric acid (HCl), dilute
- Water
- Ethanol

Procedure:

- A mixture of benzo[d]oxazol-2(3H)-one (1 equivalent) and acetyl chloride (1.2 equivalents) is prepared.
- Anhydrous aluminum chloride (2.5 equivalents) supported on silica gel is added portion-wise to the mixture under stirring and solvent-free conditions.
- The reaction mixture is heated (e.g., at 60-80 °C) and the progress is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of ice-cold dilute HCl.
- The resulting solid precipitate is filtered, washed thoroughly with water to remove any unreacted AICl₃ and other water-soluble impurities.
- The crude product is dried and then purified by recrystallization from a suitable solvent, such as ethanol, to yield the acylated benzoxazolone.

Note: This is a representative protocol. Reaction conditions such as solvent, temperature, and catalyst may need to be optimized to favor the formation of the 5-acetyl isomer.

Spectroscopic Characterization



While specific spectra for **5-acetylbenzo[d]oxazol-2(3H)-one** are not readily available, the following table provides expected shifts and data for a closely related compound, 5-methyl-2-phenylbenzo[d]oxazole, for reference.

Table 2: Representative Spectroscopic Data (for 5-methyl-2-phenylbenzo[d]oxazole)

Spectrum	Data
¹ H NMR	(300 MHz, CDCl ₃) δ 8.24 (dd, J = 6.8, 3.0 Hz, 2H), 7.55 (s, 1H), 7.53 – 7.48 (m, 3H), 7.45 (d, J = 8.3 Hz, 1H), 7.19 – 7.11 (m, 1H), 2.48 (s, 3H).
¹³ C NMR	(75 MHz, CDCl ₃) δ 163.01, 148.86, 142.15, 134.32, 131.33, 128.82, 127.45, 127.18, 126.17, 119.81, 109.89, 21.52.[3]

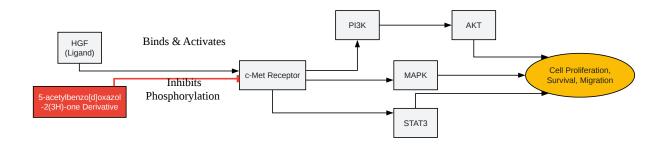
Biological Activity and Applications in Drug Discovery

The benzo[d]oxazol-2(3H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[4][5] Of particular note is its emergence as a core component of potent and selective enzyme inhibitors for cancer and epigenetic therapy.

Inhibition of c-Met Kinase

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion. Dysregulation of the c-Met signaling pathway is implicated in various cancers. Several benzo[d]oxazol-2(3H)-one derivatives have been identified as potent inhibitors of c-Met kinase.[6][7] For instance, a derivative incorporating a quinoline moiety demonstrated an IC50 value of 1 nM against c-Met kinase.[6] These inhibitors typically bind to the ATP-binding pocket of the kinase domain, preventing phosphorylation and downstream signaling.





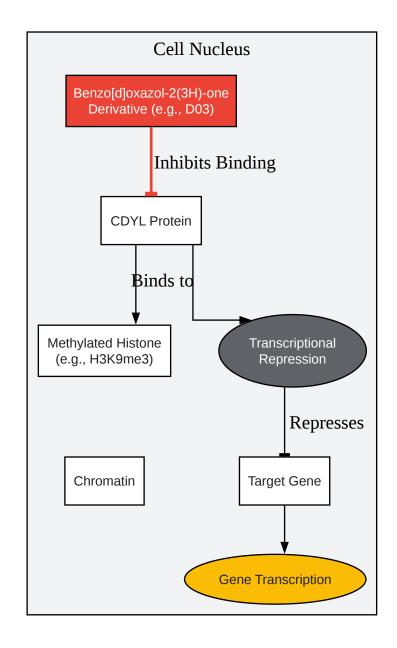
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c-Met Signaling Pathway Inhibition

Inhibition of Chromodomain Protein CDYL

Chromodomain Y-like (CDYL) is an epigenetic "reader" protein that recognizes methylated histones and is involved in transcriptional repression. It has been identified as a potential therapeutic target in neurological disorders and certain cancers. Benzo[d]oxazol-2(3H)-one derivatives have been developed as the first potent and selective small-molecule inhibitors of CDYL.[8][9] One such inhibitor, compound D03, was found to have a dissociation constant (KD) of 0.5 μ M.[8] These inhibitors function by engaging with the chromodomain of CDYL, preventing its recruitment to chromatin and thereby de-repressing the transcription of its target genes.[10]





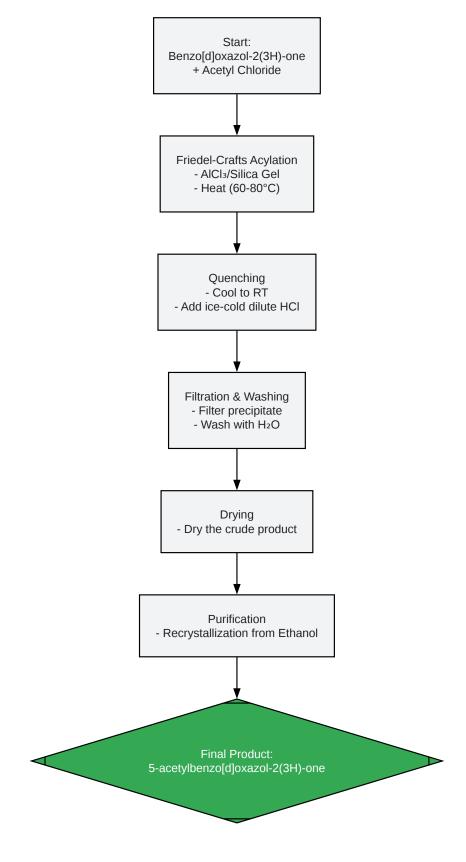
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Mechanism of CDYL Inhibition

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of **5-acetylbenzo[d]oxazol-2(3H)-one** based on the Friedel-Crafts acylation protocol.





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Synthesis Workflow Diagram



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